molecular formula C14H14BrNO4S B2455490 N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 531526-77-9

N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2455490
CAS No.: 531526-77-9
M. Wt: 372.23
InChI Key: KIQVFXVMEABUCN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide is an organic compound that features a bromophenyl group attached to a dimethoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-bromoaniline with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-bromophenyl)furan-2-carboxamide
  • 4-bromophenyl 4-bromobenzoate

Uniqueness

N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a bromophenyl group with a dimethoxybenzenesulfonamide moiety allows for versatile applications in various fields .

Properties

IUPAC Name

N-(4-bromophenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S/c1-19-12-7-8-13(20-2)14(9-12)21(17,18)16-11-5-3-10(15)4-6-11/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQVFXVMEABUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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